N-[4-(diethylamino)phenyl]butanamide
Description
N-[4-(Diethylamino)phenyl]butanamide is a tertiary amine-substituted butanamide derivative characterized by a diethylamino group at the para position of the phenyl ring and a butanamide chain.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-7-14(17)15-12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
DKCQPHPOFQWEAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the butanamide backbone but differ in substituents, leading to distinct properties:
N1-Butyryl-N4-valeroylsulfamethazine (Compound 38)
- Structure : Combines a sulfonamide group with dual acyl chains (butanamide and valeramide).
- Key Features: Synthesis: Prepared via reaction of N4-valeroylsulfamethazine with butanoic anhydride, yielding a high purity product (96% yield) . Physical Properties: Melting point (176–177°C) and IR data (1674 cm⁻¹ for CONH, 1161 cm⁻¹ for SO2NH) indicate strong hydrogen bonding and sulfonamide stability .
4-Methoxybutyrylfentanyl
- Structure : Features a piperidinyl group and phenylethyl substituent, characteristic of opioid analogs.
- Key Features :
- Comparison : The target compound lacks the piperidinyl and phenylethyl groups critical for opioid activity, suggesting divergent therapeutic applications.
4-Amino-N-[4-(benzyloxy)phenyl]butanamide (4BS)
- Structure : Contains a benzyloxy group and primary amine on the butanamide chain.
- Key Features :
- Comparison: The benzyloxy group enhances lipophilicity relative to the diethylamino group, which may reduce aqueous solubility but improve membrane permeability.
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide
- Structure: Includes acetylphenyl and dichlorophenoxy substituents.
- Key Features: Electron-Withdrawing Groups: The acetyl and dichloro groups may reduce basicity compared to the diethylamino group, altering reactivity in electrophilic substitutions .
- Comparison : Enhanced electron-withdrawing effects could stabilize the amide bond but reduce interactions with basic biological targets.
Table 1: Key Properties of Butanamide Derivatives
*Estimated based on formula C₁₄H₂₁N₂O.
Synthetic Notes:
- Compound 38 uses butanoic anhydride for acylation , while the target compound likely employs similar acylating agents for the diethylamino-phenyl backbone.
- Morpholinophenyl derivatives (e.g., 4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide) introduce heterocyclic amines via nucleophilic substitution .
Functional Group Impact on Bioactivity
- Sulfonamide (Compound 38) : Improves antibacterial activity via sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) .
Preparation Methods
Carbodiimide-Mediated Amidation
The most widely reported method involves activating butanoic acid using carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, butanoic acid (10.6 mmol) is dissolved in dimethylformamide (DMF) with hydroxybenzotriazole (HOBt, 10.6 mmol) and DCC (10.6 mmol) at room temperature. After 15 minutes, 4-(diethylamino)aniline (9 mmol) is added, and the mixture is stirred for 12 hours. Rotary evaporation removes DMF, and the crude product is purified via column chromatography (ethyl acetate/hexane, 1:3).
Key Data:
This method’s efficiency stems from HOBt’s role in suppressing racemization and DCC’s ability to form stable O-acylisourea intermediates. However, byproduct dicyclohexylurea necessitates careful filtration.
Grignard Reagent-Assisted Alkylation
Formation of 4-(Diethylamino)phenylmagnesium Bromide
A patent by WO2003101931A2 details the synthesis of tertiary amines via Grignard intermediates. Magnesium turnings (25 g) react with 4-bromo-N,N-diethylaniline in dry benzene under nitrogen. After initiating the reaction with iodine, the mixture is refluxed for 3 hours to form 4-(diethylamino)phenylmagnesium bromide.
Reaction with Butyronitrile
The Grignard reagent is quenched with butyronitrile (5 mmol) at 0°C, followed by hydrolysis with 10% HCl. The amide is extracted into benzene, dried over sodium sulfate, and crystallized from n-heptane.
Key Data:
This method avoids carbodiimide byproducts but requires stringent anhydrous conditions. Side reactions, such as over-alkylation, limit scalability.
Direct Acetylation Using Activated Esters
Trifluoroacetic Anhydride Activation
A modified protocol from Alfa Aesar’s procedures involves reacting 4-(diethylamino)aniline (5 mmol) with butanoic acid (5.5 mmol) in dichloromethane (DCM). Trifluoroacetic anhydride (TFAA, 6 mmol) is added dropwise at 0°C, and the mixture is stirred for 6 hours. The product is washed with NaHCO₃ and brine, then recrystallized from DCM/n-pentane.
Key Data:
TFAA enhances electrophilicity of the carbonyl, enabling rapid amide bond formation without coupling agents. Excess TFAA is neutralized with bicarbonate to prevent N-trifluoroacetylation.
Condensation with Nitroso Intermediates
Nitrosobenzene Precursor Synthesis
A 1993 Acta Crystallographica study describes condensing N,N-dimethyl-4-nitrosoaniline with acetanilide derivatives. For N-[4-(diethylamino)phenyl]butanamide, 4-nitroso-N,N-diethylaniline (3 mmol) reacts with butyryl chloride (3.3 mmol) in ethanol at 50°C for 8 hours. The Schiff base intermediate is reduced with NaBH₄ (4 mmol) to yield the final amide.
Key Data:
While this route offers a unique pathway, low yields and competing imine formation necessitate further optimization.
Comparative Analysis of Methodologies
Yield and Scalability
Carbodiimide-mediated coupling provides the highest yields (71–85%) and is scalable to kilogram quantities. Grignard methods, though moderate-yielding, require specialized equipment for anhydrous processing.
Byproduct Management
TFAA activation generates minimal waste compared to DCC, which produces stoichiometric dicyclohexylurea. Nitroso routes suffer from polymeric byproducts, complicating purification.
Industrial Applicability
Table 1 summarizes key metrics for industrial adoption:
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Carbodiimide Coupling | 120–150 | 98–99 | High |
| Grignard Alkylation | 200–220 | 95–97 | Moderate |
| TFAA Activation | 90–110 | 99+ | High |
| Nitroso Condensation | 180–200 | 85–90 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
